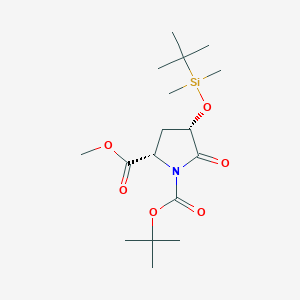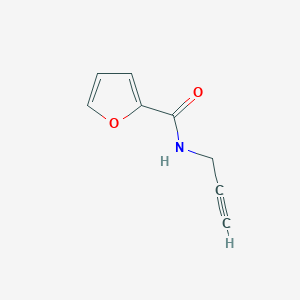![molecular formula C6H12ClNO B2661977 2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride CAS No. 2306425-76-1](/img/structure/B2661977.png)
2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2306425-76-1 . It has a molecular weight of 149.62 . The IUPAC name for this compound is (2-azabicyclo [2.1.1]hexan-4-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methods : Research indicates various methods for synthesizing 2-Azabicyclo[2.1.1]hexane derivatives. For example, Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, using an intramolecular displacement method (Liao et al., 2016). Similarly, Stevens and Kimpe (1996) presented a synthesis method involving imination and reductive cyclization (Stevens & Kimpe, 1996).
Building Blocks for Carbapenem Nuclei : The compound 2-Azabicyclo[2.2.0]hexane-3,5-dione, related to 2-Azabicyclo[2.1.1]hexan-4-ylmethanol hydrochloride, has been synthesized and used as a new building block for carbapenem nuclei, an important class in antibiotic synthesis. Katagiri et al. (1985) synthesized this compound via photopyridone formation, highlighting its potential in drug synthesis (Katagiri et al., 1985).
Novel Syntheses Techniques : The compound's derivatives have been involved in novel synthesis techniques. For example, Ghorbani et al. (2016) described a synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives via a three-component reaction, showcasing the versatility of these compounds in chemical synthesis (Ghorbani et al., 2016).
Transformation to Azetidin-2-ones : Research by Katagiri et al. (1986) showed that 2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives could be transformed into azetidin-2-ones. This transformation is significant for producing compounds with potential pharmacological applications (Katagiri et al., 1986).
Potential Pharmacological Applications
Treatment of Depression : The compound 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride (SUVN-911) is a derivative that has shown promise as a treatment for depression. Nirogi et al. (2020) discovered this compound as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist (Nirogi et al., 2020).
Nonnarcotic Analgesic Agents : The 1-Aryl-3-azabicyclo[3.1.0]hexanes series, including derivatives of 2-Azabicyclo[2.1.1]hexan-4-ylmethanol, have been explored as nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of these compounds, demonstrating their potential in pain management (Epstein et al., 1981).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)7-3-6;/h5,7-8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIUAVHILUGSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
![Dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)



![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)


![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)
